molecular formula C18H16O8PS-3 B10770887 4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate

4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate

Cat. No.: B10770887
M. Wt: 423.4 g/mol
InChI Key: ILJWMHLLBUNHIQ-UHFFFAOYSA-K
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Description

4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate is a complex organic compound that features a benzofuran moiety linked to a phenyl group, which is further connected to a phosphonatobutane sulfonate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions. This includes using microwave-assisted synthesis (MWI) to enhance reaction rates and yields . Additionally, purification techniques such as flash column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the sulfonate or phosphonate groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while substitution reactions on the phenyl ring can introduce various functional groups .

Mechanism of Action

The mechanism by which 4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The phosphonate and sulfonate groups may enhance the compound’s solubility and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate is unique due to its combination of benzofuran, phenyl, phosphonate, and sulfonate groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler benzofuran derivatives .

Properties

Molecular Formula

C18H16O8PS-3

Molecular Weight

423.4 g/mol

IUPAC Name

4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate

InChI

InChI=1S/C18H19O8PS/c19-27(20,21)18(28(22,23)24)6-2-4-13-3-1-5-15(11-13)26-16-7-8-17-14(12-16)9-10-25-17/h1,3,5,7-12,18H,2,4,6H2,(H2,19,20,21)(H,22,23,24)/p-3

InChI Key

ILJWMHLLBUNHIQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)OC=C3)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-]

Origin of Product

United States

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